3-(Methylsulfonyl)pyridin-2-amine

Descripción general

Descripción

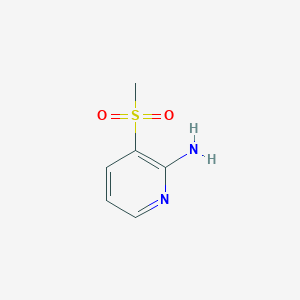

3-(Methylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, characterized by the presence of a methylsulfonyl group attached to the third carbon and an amino group attached to the second carbon of the pyridine ring.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .

Biochemical Pathways

Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .

Result of Action

Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a molecular weight of 172.21 .

Cellular Effects

It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of different dosages of 3-(Methylsulfonyl)pyridin-2-amine in animal models have not been extensively studied .

Metabolic Pathways

It is known that this compound can potentially interact with various enzymes or cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)pyridin-2-amine typically involves the introduction of the methylsulfonyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted pyridines .

Aplicaciones Científicas De Investigación

3-(Methylsulfonyl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)pyridin-3-amine: Similar structure but with the methylsulfonyl group at a different position.

2-(Methylsulfonyl)pyridine: Lacks the amino group.

3-(Methylthio)pyridin-2-amine: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

3-(Methylsulfonyl)pyridin-2-amine is unique due to the specific positioning of the methylsulfonyl and amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications .

Actividad Biológica

3-(Methylsulfonyl)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound, with the chemical formula C7H8N2O2S, is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an amino group. This structure is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, it acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

- Receptor Modulation : It modulates receptor activity by binding to specific sites on receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLM14 (AML) | 10 | Inhibition of FLT3 signaling pathways |

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 12 | Cell cycle arrest |

In a study focusing on acute myeloid leukemia (AML), the compound showed promising results against cells harboring FLT3 mutations, which are prevalent in AML cases .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In silico studies suggest that it has favorable binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. Molecular docking studies revealed significant interaction profiles, suggesting potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

- Alzheimer's Disease Model :

- Cancer Treatment :

Propiedades

IUPAC Name |

3-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDWPNJZHWSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.